molecular formula C17H25BN2O2 B12278261 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester

1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester

Cat. No.: B12278261
M. Wt: 300.2 g/mol
InChI Key: MGNKQVFTRNWSFD-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester is a boronic ester derivative of benzimidazole. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by its molecular formula C17H25BN2O2 and a molecular weight of 300.2 g/mol .

Preparation Methods

The synthesis of 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester typically involves the reaction of 1-Isopropyl-2-methyl-1H-benzimidazole with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted benzimidazoles and other organic compounds .

Mechanism of Action

The primary mechanism of action for 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The compound’s molecular targets include various organic halides, which it couples with to form new carbon-carbon bonds.

Comparison with Similar Compounds

1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:

These compounds share similar reactivity in Suzuki-Miyaura coupling reactions but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.

Properties

Molecular Formula

C17H25BN2O2

Molecular Weight

300.2 g/mol

IUPAC Name

2-methyl-1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C17H25BN2O2/c1-11(2)20-12(3)19-14-9-8-13(10-15(14)20)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3

InChI Key

MGNKQVFTRNWSFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3C(C)C)C

Origin of Product

United States

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